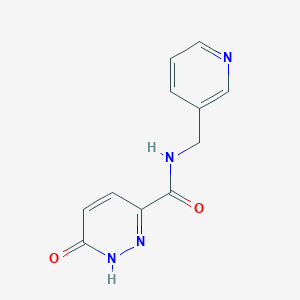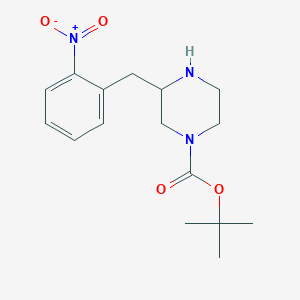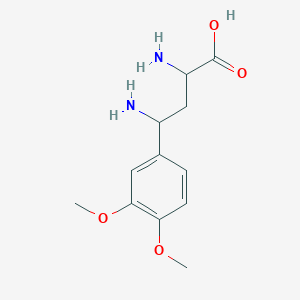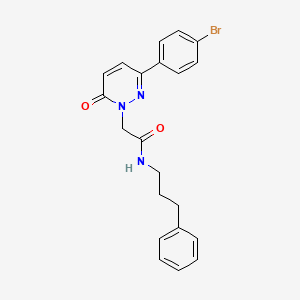![molecular formula C19H15N3O3S2 B14866318 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B14866318.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring, a pyrrole ring, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the benzo[d]thiazole ring using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 4-(1H-pyrrol-1-yl)benzoic acid: The final step involves coupling the sulfonated benzo[d]thiazole with 4-(1H-pyrrol-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the pyrrole ring may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide: shares similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
- The presence of the pyrrole ring in this compound distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities.
Properties
Molecular Formula |
C19H15N3O3S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H15N3O3S2/c1-27(24,25)15-8-9-16-17(12-15)26-19(20-16)21-18(23)13-4-6-14(7-5-13)22-10-2-3-11-22/h2-12H,1H3,(H,20,21,23) |
InChI Key |
DNHIOOPUWAZBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Glycine, N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, ethyl ester](/img/structure/B14866245.png)





![(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14866277.png)
![2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)


![(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14866297.png)


